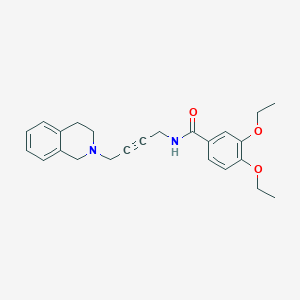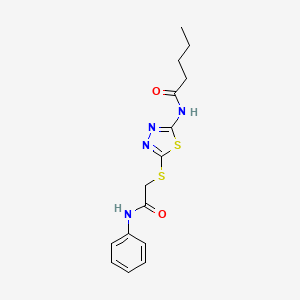![molecular formula C14H16ClN3S B2831837 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline CAS No. 320423-11-8](/img/structure/B2831837.png)
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aniline, an ethylsulfanyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-2-methylaniline with 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chloro and ethylsulfanyl groups can also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline
- 4-chloro-N-{[2-(ethylsulfanyl)-1H-imidazol-5-yl]methylene}-2-methylaniline
- 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-4-yl]methylene}-2-methylaniline
Uniqueness
4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group at the 2-position of the imidazole ring, combined with the chloro-substituted aniline, provides distinct properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c1-4-19-14-17-9-12(18(14)3)8-16-13-6-5-11(15)7-10(13)2/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOIRAYZAVGQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
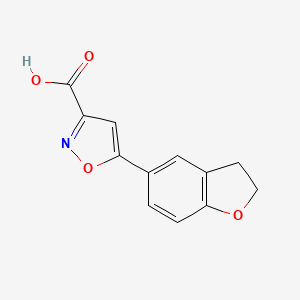


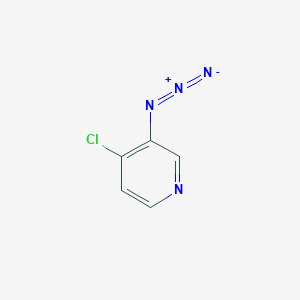
![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)
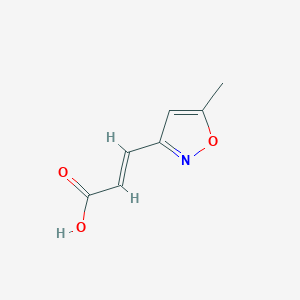

![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/new.no-structure.jpg)

![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)
